

Standard curve preparation for DNS assay using glucose

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Compound of Interest

Compound Name: 3-Amino-5-nitrosalicylic acid

Cat. No.: B13788187

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Application Notes:

Introduction

The 3,5-dinitrosalicylic acid (DNS or DNSA) assay is a widely used colorimetric method for the quantitative determination of reducing sugars.[1] This method is based on the principle that under alkaline conditions and heat, the DNS reagent is reduced by the free carbonyl group of reducing sugars, such as glucose.[2][3] This reaction results in the formation of **3-amino-5-nitrosalicylic acid**, a reddish-brown colored compound.[1][4] The intensity of the color produced is directly proportional to the concentration of the reducing sugar in the sample.[1] By measuring the absorbance of the resulting solution using a spectrophotometer, typically at 540 nm, the concentration of an unknown sample can be determined by comparing it to a standard curve prepared with a known concentration of a reducing sugar, such as glucose.[5][6]

Principle of the DNS Assay

The DNS assay relies on a redox reaction. The aldehyde or ketone group of the reducing sugar reduces the 3,5-dinitrosalicylic acid to **3-amino-5-nitrosalicylic acid**. [7] This reaction occurs in an alkaline solution and is facilitated by heating.[8] The resulting colored compound exhibits maximum absorbance at approximately 540 nm.[9]

Experimental Protocols:

Materials and Reagents

- D-Glucose (anhydrous)
- 3,5-Dinitrosalicylic acid (DNS)
- Sodium potassium tartrate tetrahydrate (Rochelle salt)[[10](#)]
- Sodium hydroxide (NaOH)[[10](#)]
- Sodium sulfite (Na₂SO₃)[[11](#)]
- Phenol[[11](#)]
- Distilled or deionized water
- Spectrophotometer
- Water bath
- Vortex mixer
- Test tubes
- Pipettes
- Volumetric flasks

Reagent Preparation

1. DNS Reagent:

There are several formulations for the DNS reagent. A commonly used preparation involves the following steps:

- Dissolve 1.0 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water.[[8](#)]
- Slowly add 30 g of sodium potassium tartrate tetrahydrate.[[8](#)]
- Add 20 mL of 2 M NaOH solution.[[8](#)]

- Dissolve 0.5 g of sodium sulfite and 2.0 g of phenol separately in a small amount of water and add to the main solution.[\[11\]](#)
- Adjust the final volume to 100 mL with distilled water.[\[5\]](#)
- Store the reagent in a dark bottle and away from light.[\[11\]](#)

2. Standard Glucose Stock Solution (e.g., 1 mg/mL):

- Accurately weigh 100 mg of anhydrous D-glucose.
- Dissolve the glucose in a small amount of distilled water in a 100 mL volumetric flask.
- Make up the volume to 100 mL with distilled water and mix thoroughly.

Preparation of Glucose Standards for the Standard Curve

A series of glucose standards with known concentrations are prepared by diluting the stock solution. The following table provides an example of how to prepare a set of standards.

Standard	Concentration of Glucose (µg/mL)	Volume of Stock Solution (1 mg/mL) (mL)	Volume of Distilled Water (mL)
Blank	0	0	2.0
1	100	0.2	1.8
2	200	0.4	1.6
3	400	0.8	1.2
4	600	1.2	0.8
5	800	1.6	0.4
6	1000	2.0	0.0

Assay Procedure

- Pipette 1.0 mL of each glucose standard (and the unknown sample) into separate, clearly labeled test tubes.[\[9\]](#)
- Add 1.0 mL of the DNS reagent to each test tube.[\[9\]](#)
- Mix the contents of the tubes thoroughly using a vortex mixer.
- Place the test tubes in a boiling water bath and heat for 5-15 minutes.[\[2\]](#)[\[8\]](#) A distinct color change from yellow to reddish-brown should be observed.
- After heating, cool the test tubes to room temperature under running tap water.[\[12\]](#)
- Add 1 mL of 40% sodium potassium tartrate solution to each tube to stabilize the color.[\[2\]](#)
- Add 5.0 mL of distilled water to each test tube and mix well.[\[11\]](#)
- Measure the absorbance of each solution at 540 nm using a spectrophotometer.[\[6\]](#)[\[9\]](#) Use the "Blank" standard to zero the spectrophotometer.

Data Presentation:

Table 1: Example Data for Glucose Standard Curve

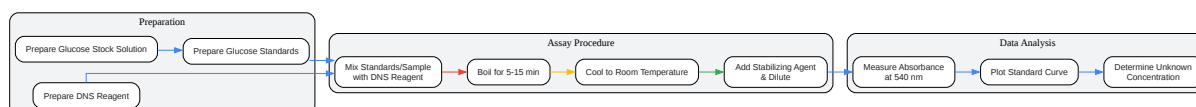
Concentration of Glucose (µg/mL)	Absorbance at 540 nm
0	0.000
100	0.150
200	0.305
400	0.610
600	0.915
800	1.220
1000	1.525

Note: The absorbance values are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific experimental conditions.

Standard Curve

Plot a graph with the concentration of glucose ($\mu\text{g/mL}$) on the x-axis and the corresponding absorbance at 540 nm on the y-axis. A linear relationship should be observed. The concentration of the unknown sample can then be determined by interpolating its absorbance value on the standard curve.

Visualization:



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Caption: Workflow for the DNS assay to determine reducing sugar concentration.

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